molecular formula C8F18O4 B1317660 1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane CAS No. 64028-04-2

1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane

Cat. No.: B1317660
CAS No.: 64028-04-2
M. Wt: 502.05 g/mol
InChI Key: AVSJNFOUJLIQJM-UHFFFAOYSA-N
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Description

“1,1,2,2-Tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane” is a fluorinated compound . It’s also known as Perfluorotriglyme . It’s commonly used as an electrolyte solvent in lithium-ion batteries .


Molecular Structure Analysis

The molecular formula of this compound is C8F18O4 . It has a complex structure with multiple fluorine and oxygen atoms attached to the carbon backbone .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 502.05400 . It has a density of 1.764g/cm3 and a boiling point of 106ºC . The melting point is not available . It has a flash point of 67.5ºC .

Scientific Research Applications

Radiation-Induced Reactions

Radiation-induced reactions involving fluorine-containing ethanes have been studied to understand the formation of hydrogen fluoride upon gamma-ray irradiation. This process involves the formation of an intermediate semiion pair, with observations made on various fluorine-substituted ethanes and ethenes, including compounds similar to our subject of interest (Chu & Heckel, 1976).

Chemical Synthesis and Reactions

Research into the addition of fluorine to tolanes has revealed a range of products, including various tetrafluoroethanes, which are significant in chemical synthesis processes. These findings highlight the compound's role in the formation of fluorinated organic compounds under specific conditions (McEwen, Guzikowski, & Wolf, 1984).

Novel Fluoroether-Substituted Compounds

A notable application is in the synthesis of novel fluoroether-substituted phthalocyanines, showcasing the compound's utility in creating materials with potential applications in photodynamic therapy and as dye sensitizers for solar cells. This research demonstrates the compound's versatility in synthesizing materials with unique electronic and optical properties (GÜrol, Gümüş, & Ahsen, 2012).

Understanding Molecular Structure

Studies on nuclear magnetic resonance spectroscopy have focused on the conformations and conformational equilibria of halogenated ethanes, including detailed analyses on compounds structurally related to our focus. These studies are crucial for understanding the molecular dynamics and properties of such compounds in various chemical environments (Weigert & Roberts, 1968).

Environmental and Safety Studies

While not directly related to the exact compound , studies on the potential mutagenicity of halogenated ethanes and ethenes in drinking water provide context on the environmental and health safety considerations of related compounds. These studies contribute to a broader understanding of the safety profiles of fluorinated compounds in environmental settings (Strubel & Grummt, 1987).

Properties

IUPAC Name

1,1,2,2-tetrafluoro-1,2-bis[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F18O4/c9-1(10,27-3(13,14)5(17,18)29-7(21,22)23)2(11,12)28-4(15,16)6(19,20)30-8(24,25)26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVSJNFOUJLIQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF3O(CF2CF2O)3CF3, C8F18O4
Record name 2,5,8,11-Tetraoxadodecane, 1,1,1,3,3,4,4,6,6,7,7,9,9,10,10,12,12,12-octadecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542617
Record name Perfluoro-2,5,8,11-tetraoxadodecane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64028-04-2
Record name Perfluoro-2,5,8,11-tetraoxadodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluoro-2,5,8,11-tetraoxadodecane
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